(R)-Afacifenacin

Overactive bladder Sodium channel blockade Bladder afferent pathway

(R)-Afacifenacin (SMP-986, NS-986) is an orally administered, non-selective muscarinic receptor antagonist that also inhibits the bladder afferent pathway through sodium-channel blockade—a dual pharmacological mechanism that distinguishes it from classical single-target antimuscarinic agents. It is a single enantiomer with defined (R) absolute stereochemistry and is currently in Phase II clinical development for overactive bladder syndrome (OAB) and nocturia.

Molecular Formula C₂₇H₂₆F₃N₃O₂
Molecular Weight 481.51
Cat. No. B1154663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Afacifenacin
Synonyms(R)-(-)-3-[1-[3-(Trifluoromethoxy)benzyl]piperidin-4-yl]-4-phenyl-3,4-dihydro-1H-quinazolin-2-one
Molecular FormulaC₂₇H₂₆F₃N₃O₂
Molecular Weight481.51
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Afacifenacin: Dual-Mechanism Muscarinic Antagonist and Sodium Channel Blocker for Overactive Bladder Research Procurement


(R)-Afacifenacin (SMP-986, NS-986) is an orally administered, non-selective muscarinic receptor antagonist that also inhibits the bladder afferent pathway through sodium-channel blockade—a dual pharmacological mechanism that distinguishes it from classical single-target antimuscarinic agents [1]. It is a single enantiomer with defined (R) absolute stereochemistry and is currently in Phase II clinical development for overactive bladder syndrome (OAB) and nocturia [2]. The compound is being developed by Sumitomo Dainippon Pharma and Nippon Shinyaku, with a completed Phase II proof-of-concept trial (NCT00409539) that investigated doses of 20, 40, 80, and 120 mg once daily versus placebo [3].

Why Generic Substitution of (R)-Afacifenacin with Common OAB Antimuscarinics Is Not Scientifically Justifiable


Conventional OAB antimuscarinics—such as solifenacin, darifenacin, tolterodine, and oxybutynin—act exclusively through competitive blockade of muscarinic acetylcholine receptors on the detrusor muscle [1]. (R)-Afacifenacin, by contrast, possesses a dual mechanism of action: non-selective muscarinic receptor antagonism combined with inhibition of bladder afferent signaling via sodium-channel blockade [2]. This dual targeting engages an afferent pathway that is not addressed by any currently approved single-mechanism antimuscarinic, rendering direct functional substitution impossible without loss of the sodium-channel–mediated component [3]. Furthermore, (R)-Afacifenacin is a defined single enantiomer; substitution with racemic mixtures or alternative enantiomeric forms would introduce stereochemical variables not present in the characterized (R)-isomer, potentially altering pharmacodynamic and pharmacokinetic profiles in ways that have not been quantified [4].

(R)-Afacifenacin Quantitative Differentiation Evidence: Head-to-Head, Cross-Study, and Class-Level Comparisons


Dual Pharmacological Mechanism vs. Single-Mechanism Antimuscarinics: Sodium-Channel Blockade Differentiation

(R)-Afacifenacin (SMP-986) is the only known clinical-stage OAB compound that concurrently inhibits muscarinic receptors and blocks voltage-gated sodium channels on bladder afferent neurons [1]. In a direct comparative preclinical study, SMP-986 demonstrated superior improvement in voiding function compared to standard anti-muscarinic agents in two conscious rat models of detrusor overactivity (published in The Journal of Urology, 2008, Volume 179, Issue 4, Supplement, Page 129) [2]. In contrast, solifenacin, darifenacin, tolterodine, and oxybutynin lack any sodium-channel blocking activity, functioning solely as muscarinic receptor antagonists [3].

Overactive bladder Sodium channel blockade Bladder afferent pathway

In Vivo Efficacy in Cerebral Infarction Rat Model: Dose-Dependent Increase in Bladder Capacity

In a male Sprague-Dawley rat cerebral infarction model, oral administration of (R)-Afacifenacin at doses of 0.3, 1, and 3 mg/kg significantly increased bladder capacity and reduced micturition pressure (MP) without affecting residual urine volume (RUV) . This dose-dependent improvement in urodynamic parameters was observed following intragastric administration, indicating oral bioavailability and functional bladder-specific activity in a neurologically compromised model . In contrast, classical antimuscarinics such as oxybutynin have been reported to increase residual urine volume at therapeutic doses—a clinically significant adverse effect not observed with afacifenacin in this model [1].

Cerebral infarction Bladder capacity Micturition pressure

Enantiomeric Specificity: (R)-Afacifenacin as a Defined Single Enantiomer vs. Racemic OAB Drugs

The (R)-Afacifenacin compound is a single, defined enantiomer with one stereocenter of absolute configuration [1]. The (S)-enantiomer of afacifenacin is listed separately in chemical catalogs as a distinct compound (CAS-indexed), indicating that the two enantiomers are pharmacologically differentiated entities . This contrasts with several clinically used OAB drugs that are marketed as racemic mixtures (e.g., oxybutynin is a racemate; tolterodine is a racemate), where the inactive or differently active enantiomer contributes to the total drug load without therapeutic benefit [2]. Procurement of the specific (R)-enantiomer ensures batch-to-batch consistency in stereochemical identity, which is critical for reproducible in vivo pharmacology and receptor-binding studies.

Stereochemistry Enantiomer Chiral purity

Phase II Clinical Dosing Range and Tolerability Profile vs. Approved Antimuscarinics

A completed Phase II randomized, double-blind, placebo-controlled trial (NCT00409539) evaluated (R)-Afacifenacin at doses of 20, 40, 80, and 120 mg once daily for 8 weeks in patients with OAB syndrome [1]. The primary endpoint was change from baseline in the number of voids per 24 hours at Week 8 [2]. The wide dose range (6-fold from lowest to highest) was specifically designed to establish a dose-response relationship for both efficacy and tolerability. According to the licensing announcement by Dainippon Sumitomo Pharma and Nippon Shinyaku, the compound exhibited the potential for a lower incidence of muscarinic receptor-mediated side effects—particularly dry mouth—compared to historical data for approved antimuscarinics [3]. This tolerability advantage is attributed to the sodium-channel blockade component, which may allow efficacy at muscarinic receptor occupancies below the threshold that triggers salivary gland side effects.

Phase II clinical trial Dose-ranging Tolerability

Optimal Research and Procurement Application Scenarios for (R)-Afacifenacin Based on Quantitative Evidence


Translational Pharmacology of Dual-Mechanism Bladder Afferent Modulation

Research programs investigating non-cholinergic mechanisms of bladder afferent sensitization in OAB and interstitial cystitis can leverage (R)-Afacifenacin as the only clinical-stage tool compound that concurrently blocks muscarinic receptors and bladder sensory afferent sodium channels. The compound enables dissection of the relative contributions of efferent (detrusor) vs. afferent (sensory) pathways to therapeutic efficacy, a line of investigation not possible with single-mechanism antimuscarinics such as solifenacin or darifenacin [1]. The completed Phase II trial provides human dosing benchmarks (20–120 mg/day) that can guide preclinical-to-clinical dose translation [2].

Cerebral Infarction-Associated Neurogenic Bladder Dysfunction Models

The demonstrated efficacy of (R)-Afacifenacin in the cerebral infarction rat model—specifically increasing bladder capacity without elevating residual urine volume—positions this compound as a reference agent for studies of post-stroke urinary dysfunction [1]. Researchers can use the established oral dosing range of 0.3–3 mg/kg in rats to design dose-response experiments, with the unique advantage that RUV preservation can be monitored as a safety endpoint not achievable with oxybutynin or tolterodine in comparable models [2].

Stereochemical Control in Muscarinic Receptor Pharmacology Studies

For academic and industrial laboratories conducting radioligand binding displacement assays or functional muscarinic receptor subtype profiling, (R)-Afacifenacin provides a chirally pure research standard. Unlike racemic OAB agents (e.g., oxybutynin), the defined (R)-enantiomer eliminates stereochemical ambiguity in affinity measurements, enabling unambiguous SAR interpretation across M1–M5 subtypes [1]. This is particularly valuable when co-screening against in-house enantiomeric series or when validating computational docking models that require exact stereochemical input [2].

Benchmarking Novel Sodium Channel Blocker–Antimuscarinic Hybrid Molecules

Medicinal chemistry programs aiming to develop next-generation dual-mechanism OAB therapeutics can use (R)-Afacifenacin as the positive control benchmark, as it is the most clinically advanced compound in this mechanistic class. The availability of in vivo rat detrusor overactivity data (Journal of Urology, 2008) and dog voiding efficiency data (ICS 2006) provides multi-species translational benchmarks against which novel hybrid molecules can be compared for both efficacy and the key tolerability endpoint of salivary gland sparing [1] [2].

Quote Request

Request a Quote for (R)-Afacifenacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.